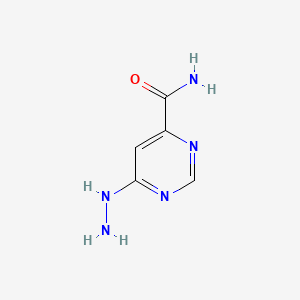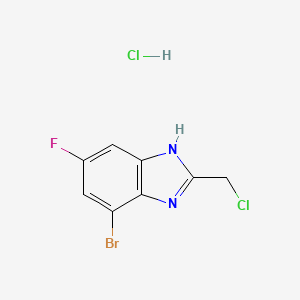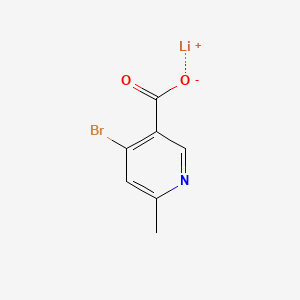
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a lithium ion, a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylate group at the 3rd position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-6-methylpyridine-3-carboxylic acid.
Lithiation: The carboxylic acid is then treated with a lithium reagent, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale lithiation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the carboxylate group to form different functional groups .
Aplicaciones Científicas De Investigación
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including solid-state electrolytes for batteries.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can influence various biochemical processes, while the pyridine ring and its substituents can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the lithium ion.
Lithium 4-bromo-3-carboxylate: Similar but without the methyl group at the 6th position.
Lithium 6-methylpyridine-3-carboxylate: Similar but without the bromine atom at the 4th position.
Uniqueness
Lithium(1+) 4-bromo-6-methylpyridine-3-carboxylate is unique due to the combination of the lithium ion, bromine atom, and methyl group on the pyridine ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in materials science, chemistry, and biology .
Propiedades
Fórmula molecular |
C7H5BrLiNO2 |
|---|---|
Peso molecular |
222.0 g/mol |
Nombre IUPAC |
lithium;4-bromo-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6BrNO2.Li/c1-4-2-6(8)5(3-9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
NURDMRZFKIBPAU-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=CC(=C(C=N1)C(=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


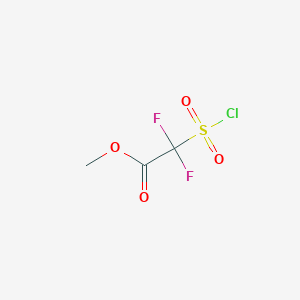

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
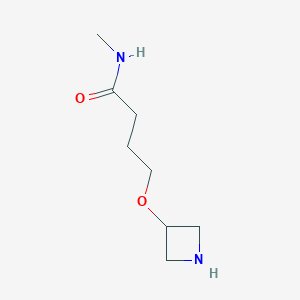
![3-(3-Bromopropyl)spiro[3.3]heptan-1-one](/img/structure/B13479811.png)
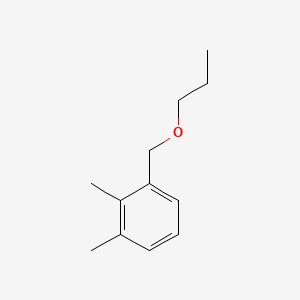

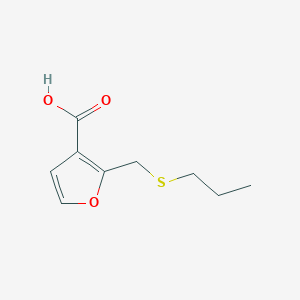
![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
